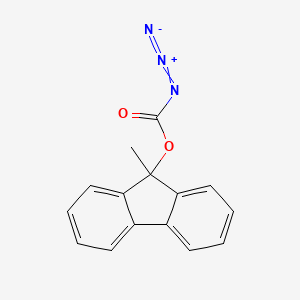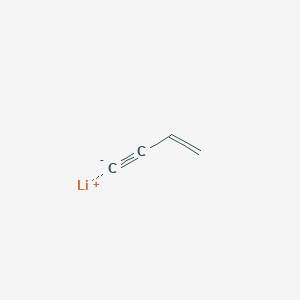
1-(1-Benzothiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-2-yl)piperidine is a tertiary amino compound that consists of a cyclohexane ring with piperidin-1-yl and benzothiophen-2-yl groups attached at position 1. This compound is known for its potent dopamine re-uptake inhibition properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)piperidine typically involves the reaction of benzothiophene with piperidine under specific conditions. One common method includes the use of cyclohexylmagnesium bromide and benzothiophene, followed by the addition of piperidine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzothiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its effects on dopamine re-uptake, making it relevant in neurochemical research.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The primary mechanism of action of 1-(1-Benzothiophen-2-yl)piperidine is its inhibition of dopamine re-uptake. This compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Comparación Con Compuestos Similares
Phencyclidine (PCP): Both compounds are arylcyclohexylamines, but 1-(1-Benzothiophen-2-yl)piperidine has a different pharmacological profile.
Ketamine: Another arylcyclohexylamine with anesthetic properties, unlike the dopamine re-uptake inhibition seen with this compound.
Tenocyclidine: Similar in structure but has different binding affinities and pharmacological effects.
Uniqueness: this compound is unique due to its selective inhibition of dopamine re-uptake without significant affinity for NMDA receptors, distinguishing it from other arylcyclohexylamines like phencyclidine and ketamine .
Propiedades
Número CAS |
40584-57-4 |
|---|---|
Fórmula molecular |
C13H15NS |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-4-8-14(9-5-1)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Clave InChI |
DZVADPDEULVABU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


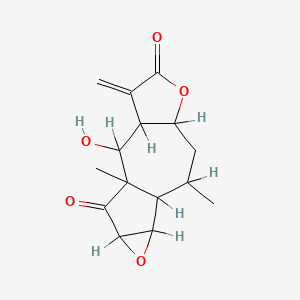
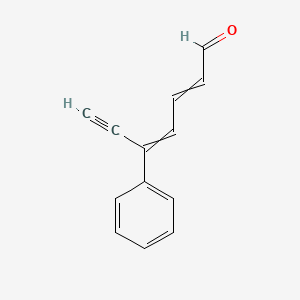


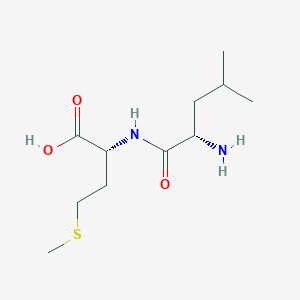
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
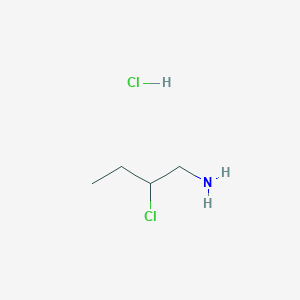
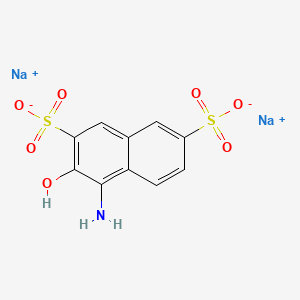
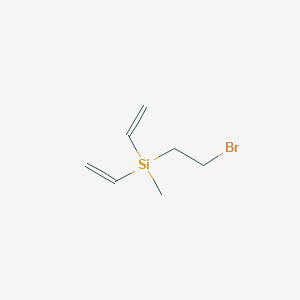


![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
